N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that falls within the category of triazole derivatives. This compound exhibits a unique structural configuration that combines various functional groups, including a fluorophenyl group, a pyrrole moiety, and a triazole ring, which contribute to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged in various chemical databases such as PubChem and BenchChem, where it is available for purchase and further research. The IUPAC name for this compound reflects its intricate structure, and it has been assigned a specific molecular formula of with a molecular weight of approximately 429.46 g/mol.
This compound is classified under the broader category of benzamides and triazoles. Its unique chemical structure positions it as a subject of interest for research in pharmacology and medicinal chemistry due to its potential interactions with biological targets.
The synthesis of N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple synthetic steps. Initial procedures may include the preparation of key intermediates through reactions involving halogenated compounds and sulfur sources.
Common reagents employed in the synthesis include:
The process may also involve purification techniques such as crystallization or chromatography to isolate the final product with high purity .
The molecular structure of N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented using various chemical notations:
InChI=1S/C20H19FN6OS2/c1-13-11-29-19(22-13)23-18(28)12-30-20-25-24-17(10-16-4-3-9-26(16)2)27(20)15-7-5-14(21)6-8-15/h3-9,11H,10,12H2,1-2H3,(H,22,23,28)
The compound's molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the incorporation of multiple aromatic rings and heterocycles .
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions typical for triazole derivatives. These may include nucleophilic substitutions and electrophilic additions depending on the functional groups present.
The reactivity of this compound can be attributed to:
These properties make it suitable for further derivatization or modification in synthetic organic chemistry .
The mechanism of action of N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific biological targets such as enzymes or receptors within cellular pathways.
Research suggests that compounds with similar structures may modulate enzyme activity or inhibit specific pathways involved in disease processes. The precise molecular targets remain to be fully elucidated but are an area of active investigation in pharmacological studies .
The compound is characterized by:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming identity and purity during synthesis .
N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-y)methyl]-4H -1,2,4-triazol -3 -yl]sulfanyl}acetamide shows promise in various scientific applications:
This compound exemplifies the ongoing exploration in synthetic organic chemistry aimed at developing novel therapeutics with enhanced efficacy and selectivity .
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8